N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from starting materials. It would include the specific reactions, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. It would include details about the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Carbonic Anhydrase Inhibition
A class of sulfonamide derivatives, including compounds with thiadiazole moieties, has shown inhibitory effects on carbonic anhydrase isozymes I and II, which are metalloenzymes present in almost all living organisms. These enzymes catalyze the reversible hydration of carbon dioxide, and inhibitors of these enzymes have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antitubercular Activity
Derivatives of 1,3,4-thiadiazoles have been identified as potent antituberculosis agents, exhibiting significant in vitro activity against Mycobacterium tuberculosis strains. These compounds show a highly selective antimycobacterial effect and possess low in vitro toxicities, making them promising candidates for the development of new antitubercular drugs (Karabanovich et al., 2016).
Antifungal and Antimicrobial Properties
Compounds with 1,3,4-thiadiazole and sulfonamide groups have demonstrated significant antifungal and antimicrobial activities. For instance, certain complexes containing Ag(I) and Zn(II) based on aminobenzolamide derivatives have shown to be effective antifungal agents against various Aspergillus and Candida species. These findings suggest potential applications in developing new antifungal therapies (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards. It would include information about safe handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications.
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properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)15(9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-7-8-16(28-3)17(10-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSBWTQWLVZYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
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